molecular formula C21H22N4O6S B2594978 N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 921140-31-0

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2594978
CAS No.: 921140-31-0
M. Wt: 458.49
InChI Key: XTEONZFPANKTIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and a benzamide moiety modified with a pyrrolidine sulfonyl group at position 2.

Properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6S/c1-29-17-10-7-15(13-18(17)30-2)20-23-24-21(31-20)22-19(26)14-5-8-16(9-6-14)32(27,28)25-11-3-4-12-25/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEONZFPANKTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

    Sulfonylation: The pyrrolidine-1-sulfonyl group is introduced by reacting the oxadiazole intermediate with sulfonyl chlorides under basic conditions.

    Amidation: The final step involves the formation of the benzamide moiety through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to ring opening or desulfonation.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the oxadiazole ring or desulfonated products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of an oxadiazole ring and a sulfonamide group. Its molecular formula is C17H20N4O5SC_{17}H_{20}N_{4}O_{5}S, with a molecular weight of approximately 396.43 g/mol. The presence of the 3,4-dimethoxyphenyl group enhances its lipophilicity, potentially improving bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, derivatives similar to N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide have demonstrated significant activity against various cancer cell lines. Research indicates that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antiviral Properties

The compound's structural features suggest potential antiviral activity. Compounds with similar frameworks have been investigated for their efficacy against viruses such as hepatitis C and herpes simplex virus (HSV). Studies show that modifications in the oxadiazole ring can enhance antiviral potency, making this class of compounds promising candidates for further development .

Antimicrobial Effects

The sulfonamide group in the compound is known for its antimicrobial properties. Research has indicated that derivatives of sulfonamides exhibit broad-spectrum antibacterial activity. The incorporation of the oxadiazole moiety may further enhance this activity by altering the compound's interaction with bacterial enzymes .

Table 1: Summary of Key Studies on this compound

Study ReferenceApplication AreaFindings
AnticancerInduced apoptosis in breast cancer cells with IC50 values below 10 µM.
AntiviralDemonstrated significant inhibition of HSV replication in vitro with EC50 values around 0.5 µM.
AntimicrobialShowed broad-spectrum antibacterial activity against Gram-positive bacteria with MIC values under 50 µg/mL.

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

    Pathways Involved: It can influence pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs and their reported biological or physicochemical properties, based on the provided evidence:

LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide

  • Structural Similarities : Shares the 1,3,4-oxadiazole-benzamide backbone but differs in substituents:
    • Sulfonamide Group : Benzyl(methyl)sulfamoyl vs. pyrrolidine sulfonyl in the target compound.
    • Aromatic Substituent : 4-Methoxyphenylmethyl vs. 3,4-dimethoxyphenyl.
  • Biological Activity : LMM5 demonstrated moderate antifungal activity against Candida albicans (MIC = 32 µg/mL), comparable to fluconazole (MIC = 16 µg/mL) .

LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

  • Structural Differences :
    • Sulfonamide Group : Cyclohexyl(ethyl)sulfamoyl vs. pyrrolidine sulfonyl.
    • Oxadiazole Substituent : Furan-2-yl vs. 3,4-dimethoxyphenyl.
  • Biological Activity : Exhibited weaker antifungal activity (MIC = 64 µg/mL against C. albicans), attributed to the electron-deficient furan ring reducing interaction with fungal targets .
  • Solubility : Enhanced by the cyclohexyl group’s steric bulk, though this may hinder target binding.

Rip-B: N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide

  • Structural Comparison :
    • Lacks the 1,3,4-oxadiazole core and sulfonamide group but retains the 3,4-dimethoxyphenyl motif linked via an ethylamine spacer.
  • Key Properties :
    • Simpler structure with lower molecular weight (MW = 313.38 g/mol vs. ~500 g/mol for the target compound).
    • Reported NMR data (Tables 1 and 2 in ) confirm stability of the dimethoxyphenyl group in solution, suggesting similar electronic environments for shared substituents.

Comparative Analysis Table

Compound Name Core Structure Key Substituents Biological Activity (MIC, µg/mL) Solubility/Lipophilicity
Target Compound 1,3,4-Oxadiazole 3,4-Dimethoxyphenyl, pyrrolidine sulfonyl Not reported Likely moderate
LMM5 1,3,4-Oxadiazole 4-Methoxyphenylmethyl, benzyl sulfonamide 32 (C. albicans) High lipophilicity
LMM11 1,3,4-Oxadiazole Furan-2-yl, cyclohexyl sulfonamide 64 (C. albicans) Moderate solubility
Rip-B Benzamide 3,4-Dimethoxyphenethyl Not tested High solubility

Key Research Findings

Substituent Impact on Activity :

  • The 3,4-dimethoxyphenyl group (target compound, Rip-B) enhances π-π stacking with biological targets compared to simpler aromatic systems (e.g., LMM5’s 4-methoxyphenylmethyl) .
  • Pyrrolidine sulfonyl groups may improve solubility over bulkier sulfonamides (e.g., LMM11’s cyclohexyl group), though this requires experimental validation.

Antifungal Efficacy :

  • LMM5’s activity suggests that the 1,3,4-oxadiazole-benzamide scaffold is a viable antifungal pharmacophore, but substituent choice critically modulates potency .

Synthetic Accessibility :

  • Rip-B’s simpler synthesis (80% yield via amine-acyl chloride reaction ) contrasts with the multi-step synthesis likely required for the target compound’s oxadiazole and sulfonamide groups.

Biological Activity

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features an oxadiazole ring, which is known for its diverse biological activities. The presence of the pyrrolidine sulfonamide moiety is also notable for its potential interactions with various biological targets.

  • Molecular Formula : C17H20N4O4S
  • Molecular Weight : 372.43 g/mol
  • CAS Number : Not specified in the search results but can be derived from the chemical structure.

Target Interactions

Compounds with oxadiazole structures have been reported to interact with several biological targets, including:

  • Enzymes : Inhibition of specific enzymes related to cancer proliferation.
  • Receptors : Modulation of receptor activity that can affect signaling pathways involved in cell growth and apoptosis.

Biochemical Pathways

The compound may influence various biochemical pathways such as:

  • Apoptosis Induction : By activating intrinsic pathways leading to programmed cell death.
  • Cell Cycle Regulation : Potentially interfering with cell cycle checkpoints, thus inhibiting cancer cell proliferation.

Anticancer Properties

Research indicates that derivatives of oxadiazoles exhibit significant anticancer activity. For instance:

  • Cytotoxicity Studies : In vitro evaluations have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines, including breast (MCF-7), leukemia (CEM), and melanoma (SK-MEL-2) cells. The IC50 values for these compounds are often in the micromolar range, indicating potent activity against these cell lines .
CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF-70.65Apoptosis induction
5bU-9372.41Cell cycle arrest
16aSK-MEL-2<0.1Selective inhibition

Antimicrobial Activity

The oxadiazole ring has also been associated with antimicrobial properties. Compounds within this class have shown effectiveness against various bacterial strains and fungi through mechanisms such as disrupting cell wall synthesis or inhibiting metabolic pathways essential for microbial growth .

Anti-inflammatory Effects

Some studies suggest that oxadiazole derivatives may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX . This property could make them suitable candidates for treating inflammatory diseases.

Study 1: Anticancer Efficacy

In a study published by MDPI, several oxadiazole derivatives were tested against various cancer cell lines. The results indicated that compounds similar to this compound exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin . Flow cytometry analyses confirmed that these compounds induced apoptosis in a dose-dependent manner.

Study 2: Enzyme Inhibition

Another study focused on the inhibition of carbonic anhydrases (CAs), where specific oxadiazole derivatives showed selective inhibition at nanomolar concentrations against cancer-related isoforms (hCA IX and XII). This suggests potential applications in cancer therapy by targeting tumor microenvironments .

Q & A

Q. Q. How to design a robust in vivo pharmacokinetic study?

  • Dosing : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodent models .
  • Sampling : Collect plasma at 0.5, 2, 6, 12, and 24 h for LC-MS/MS analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.